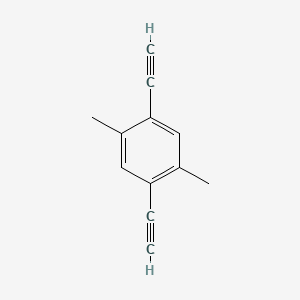

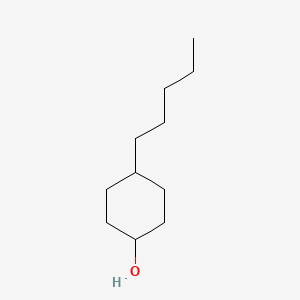

4-Pentylcyclohexanol

概要

説明

4-Pentylcyclohexanol is a useful research compound. Its molecular formula is C11H22O and its molecular weight is 170.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168970. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological Stereoselective Reduction

4-Pentylcyclohexanol has applications in biological stereoselective reduction processes. A study demonstrated its transformation mainly to trans-4-tert-Pentylcyclohexanol using anthracnose fungi, with a notable ratio of cis- and trans-alcohol products showing stereoselectivity (Okamura, Miyazawa, & Kameoka, 1999).

Synthesis of Derivatives

This compound derivatives are synthesized for various applications. For instance, 4-(4′-trans-n-pentylcyclohexyl)cyclohexanone, a derivative, was synthesized from 4-(4′-trans-n-pentylcyclohexyl) phenol using Pd/C as a catalyst. This method is considered economical and environmentally friendly, making it suitable for industrial application (Wei Ming-wang, 2007).

Pharmaceutical Intermediates

The compound is used in the synthesis of pharmaceutical intermediates. Trans-4-(N-acetylamido)cyclohexanol, an important precursor for pharmaceutical intermediates, was synthesized starting from p-aminophenol. This process involved acetylation and subsequent hydrogenation, yielding a mixture of trans-and cis-4-(N-acetylamido)cyclohexanol (Li Jia-jun, 2012).

Thermoresponsive Drug Delivery

This compound is involved in thermoresponsive drug delivery systems. A study investigated the use of thermotropic liquid crystalline blends of 4-pentyl-4′-cyanobiphenyl for temperature-modulated drug permeation systems. This research suggests its potential in creating responsive and efficient drug delivery mechanisms (Dinarvand, Khodaverdi, Atyabi, & Erfan, 2006).

Polymer Processing

In the field of polymer processing, this compound is significant. A study on isotactic poly(4-methyl-1-pentene), a polymer widely used in medical products, showed that its micro- or nanofibers could be expanded for medical applications. The solvent choice, like cyclohexane, significantly impacts fiber morphology, demonstrating its relevance in advanced material development (Lee, Givens, Chase, & Rabolt, 2006).

Dielectric Properties

This compound plays a role in studying dielectric properties of liquid crystals. Research on 4-(trans-4′-n-hexylcyclohexyl)isothiocyanatobenzene, a related compound, involved dielectric studies under various pressures and temperatures, offering insights into molecular associations and properties crucial for electronic and optical applications (Urban & Würflinger, 1992).

Phase Transformations and Dynamics

The compound is also useful in understanding phase transformations and dynamics in liquid crystals. Studies on 4-cyano-4′-pentylbiphenyl helped identify new phases and their structural and dynamic characterizations, providing valuable data for material science and engineering (Mansaré, Decressain, Gors, & Dolganov, 2002).

Molecular Association in Thin Films

It aids in the study of molecular association in thin films. Research on mesogenic cyanophenyl derivatives, closely related to this compound, focused on molecular associations in thin films and solutions, offering insights into the stability of molecular structures at various temperatures (Shabatina, Khasanova, Vovk, & Sergeev, 1996).

Safety and Hazards

The safety information for 4-Pentylcyclohexanol indicates that it has the hazard statements H315, H319, and H335 . This means it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

特性

IUPAC Name |

4-pentylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWGPISIUNUREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202812 | |

| Record name | Cyclohexanol, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54410-90-1 | |

| Record name | 4-Pentylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54410-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 4-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054410901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54410-90-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide](/img/structure/B3029682.png)

![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B3029695.png)

![(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3029696.png)

![Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester](/img/structure/B3029702.png)